molecular formula C15H15N3 B7591762 2-Methyl-4-[(4-methylpyrazol-1-yl)methyl]quinoline

2-Methyl-4-[(4-methylpyrazol-1-yl)methyl]quinoline

Cat. No. B7591762
M. Wt: 237.30 g/mol
InChI Key: ATTNIWMLMMQYKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methyl-4-[(4-methylpyrazol-1-yl)methyl]quinoline, also known as PMAQ, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. PMAQ is a heterocyclic compound that contains a quinoline ring and a pyrazole moiety.

Mechanism of Action

The mechanism of action of 2-Methyl-4-[(4-methylpyrazol-1-yl)methyl]quinoline is not fully understood. However, studies have shown that 2-Methyl-4-[(4-methylpyrazol-1-yl)methyl]quinoline exerts its pharmacological effects by inhibiting the activity of certain enzymes and signaling pathways. 2-Methyl-4-[(4-methylpyrazol-1-yl)methyl]quinoline has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a crucial role in the inflammatory response. 2-Methyl-4-[(4-methylpyrazol-1-yl)methyl]quinoline has also been shown to inhibit the activation of nuclear factor kappa B (NF-κB), a signaling pathway that plays a crucial role in the regulation of immune responses.
Biochemical and Physiological Effects
2-Methyl-4-[(4-methylpyrazol-1-yl)methyl]quinoline has been shown to exhibit various biochemical and physiological effects. In vitro studies have shown that 2-Methyl-4-[(4-methylpyrazol-1-yl)methyl]quinoline inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. 2-Methyl-4-[(4-methylpyrazol-1-yl)methyl]quinoline has also been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. In addition, 2-Methyl-4-[(4-methylpyrazol-1-yl)methyl]quinoline has been shown to exhibit antimicrobial activity against various bacterial and fungal strains.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-Methyl-4-[(4-methylpyrazol-1-yl)methyl]quinoline is its high potency and selectivity. 2-Methyl-4-[(4-methylpyrazol-1-yl)methyl]quinoline has been shown to exhibit potent pharmacological effects at low concentrations. 2-Methyl-4-[(4-methylpyrazol-1-yl)methyl]quinoline also exhibits high selectivity towards its target enzymes and signaling pathways. However, one of the limitations of 2-Methyl-4-[(4-methylpyrazol-1-yl)methyl]quinoline is its poor solubility in aqueous solutions. This can make it difficult to administer 2-Methyl-4-[(4-methylpyrazol-1-yl)methyl]quinoline in vivo and can limit its potential applications.

Future Directions

There are several future directions for the study of 2-Methyl-4-[(4-methylpyrazol-1-yl)methyl]quinoline. One of the most promising directions is the development of 2-Methyl-4-[(4-methylpyrazol-1-yl)methyl]quinoline-based fluorescent probes for biological imaging. 2-Methyl-4-[(4-methylpyrazol-1-yl)methyl]quinoline has shown potential as a fluorescent probe due to its high fluorescence quantum yield and selectivity towards certain biomolecules. Another future direction is the development of 2-Methyl-4-[(4-methylpyrazol-1-yl)methyl]quinoline-based drugs for the treatment of cancer and inflammation. Further studies are needed to fully understand the mechanism of action of 2-Methyl-4-[(4-methylpyrazol-1-yl)methyl]quinoline and its potential applications in various fields.
Conclusion
In conclusion, 2-Methyl-4-[(4-methylpyrazol-1-yl)methyl]quinoline is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. 2-Methyl-4-[(4-methylpyrazol-1-yl)methyl]quinoline has been extensively studied for its potential use in medicinal chemistry, biological imaging, and other fields. The synthesis of 2-Methyl-4-[(4-methylpyrazol-1-yl)methyl]quinoline involves the reaction between 2-methylquinoline and 4-methyl-1H-pyrazole-1-methanol in the presence of a catalyst. 2-Methyl-4-[(4-methylpyrazol-1-yl)methyl]quinoline exhibits potent pharmacological effects and has shown promising results in the treatment of various diseases. However, further studies are needed to fully understand the mechanism of action of 2-Methyl-4-[(4-methylpyrazol-1-yl)methyl]quinoline and its potential applications in various fields.

Synthesis Methods

The synthesis of 2-Methyl-4-[(4-methylpyrazol-1-yl)methyl]quinoline involves the reaction between 2-methylquinoline and 4-methyl-1H-pyrazole-1-methanol in the presence of a catalyst. The reaction is carried out under reflux in an organic solvent such as ethanol or methanol. The product is then purified through recrystallization to obtain pure 2-Methyl-4-[(4-methylpyrazol-1-yl)methyl]quinoline.

Scientific Research Applications

2-Methyl-4-[(4-methylpyrazol-1-yl)methyl]quinoline has been extensively studied for its potential application in various fields. One of the most significant applications of 2-Methyl-4-[(4-methylpyrazol-1-yl)methyl]quinoline is in the field of medicinal chemistry. 2-Methyl-4-[(4-methylpyrazol-1-yl)methyl]quinoline has shown promising results in the treatment of various diseases such as cancer, inflammation, and microbial infections. 2-Methyl-4-[(4-methylpyrazol-1-yl)methyl]quinoline has also been studied for its potential use as a fluorescent probe in biological imaging.

properties

IUPAC Name

2-methyl-4-[(4-methylpyrazol-1-yl)methyl]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3/c1-11-8-16-18(9-11)10-13-7-12(2)17-15-6-4-3-5-14(13)15/h3-9H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATTNIWMLMMQYKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C(=C1)CN3C=C(C=N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-4-[(4-methylpyrazol-1-yl)methyl]quinoline

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